Product packaging for Boc-(S)-alpha-(3-phenyl-allyl)-proline(Cat. No.:CAS No. 1373512-24-3)

Boc-(S)-alpha-(3-phenyl-allyl)-proline

Cat. No.: B6336574
CAS No.: 1373512-24-3
M. Wt: 331.4 g/mol
InChI Key: ZBMUTXFJZDGZLP-BQHJZSHBSA-N
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Description

Significance of Proline and its Derivatives as Chiral Building Blocks in Organic Synthesis

Proline, with its distinctive cyclic structure, is a unique proteinogenic amino acid that plays a critical role in the secondary structure of proteins and peptides. organic-chemistry.org Its inherent chirality and conformational rigidity make it and its derivatives highly valuable as chiral building blocks and organocatalysts in asymmetric synthesis. organic-chemistry.orgresearchgate.net The pyrrolidine (B122466) ring restricts the available conformational space, influencing the folding of peptide chains and providing a scaffold for the stereocontrolled synthesis of complex molecules. organic-chemistry.org

Overview of Academic Research Trajectories for Boc-(S)-alpha-(3-phenyl-allyl)-proline and Related Analogues

While specific academic research focusing exclusively on this compound is not extensively documented in publicly available literature, the research on analogous alpha-substituted prolines provides a clear trajectory for its potential applications. Studies on alpha-allyl and alpha-phenyl substituted prolines indicate a strong focus on their use in the synthesis of conformationally constrained peptides and as precursors for more complex molecular architectures. nih.govnih.gov The diastereoselective synthesis of such compounds is a significant area of investigation, with various methods being developed to control the stereochemistry at the alpha-position. nih.govnih.gov The presence of the 3-phenyl-allyl group in the target compound suggests potential applications in areas where specific aromatic or extended hydrophobic interactions are desired. Research on similar compounds, such as Boc-(S)-α-(3-thiophenylmethyl)proline, highlights their utility as building blocks in the development of pharmaceuticals, particularly in designing peptide mimetics to modulate biological pathways. acs.org

Interactive Data Table: Physicochemical Properties of Related Proline Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
Boc-L-prolineC10H17NO4215.2515761-39-4
(S)-2-Allyl-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acidC13H21NO4255.31706806-59-9
Boc-(S)-α-(3-thiophenylmethyl)prolineC15H21NO4S311.41217714-91-4

Note: Data for this table was compiled from various chemical supplier and database sources. researchgate.netacs.org

Interactive Data Table: Research Applications of Related Proline Derivatives

Compound AnalogueResearch ApplicationRelevant Findings
Boc-alpha-allyl-proline derivativesNatural Product SynthesisUtilized in the synthesis of complex alkaloids, demonstrating the utility of the allyl group for further chemical transformations. nih.gov
4-Substituted N-Boc-proline estersDiastereoselective AlkylationThe stereochemical outcome is influenced by the nature of the substituent on the pyrrolidine ring, allowing for controlled synthesis of specific diastereomers. nih.gov
Boc-(S)-α-(3-thiophenylmethyl)prolinePeptide MimeticsThe thiophenylmethyl group enhances interaction with biological targets, making it valuable in medicinal chemistry for drug development. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO4 B6336574 Boc-(S)-alpha-(3-phenyl-allyl)-proline CAS No. 1373512-24-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-[(E)-3-phenylprop-2-enyl]pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-18(2,3)24-17(23)20-14-8-13-19(20,16(21)22)12-7-11-15-9-5-4-6-10-15/h4-7,9-11H,8,12-14H2,1-3H3,(H,21,22)/b11-7+/t19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMUTXFJZDGZLP-BQHJZSHBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1(CC=CC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@]1(C/C=C/C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Boc S Alpha 3 Phenyl Allyl Proline and Its Stereoisomers

Strategies for the alpha-Functionalization of Proline Derivatives

The introduction of substituents at the alpha-position of proline is a synthetic challenge due to the steric hindrance and the need for precise stereochemical control. Several strategies have been developed to address this, primarily revolving around the generation and reaction of proline enolates or their synthetic equivalents.

Asymmetric Alkylation Approaches to alpha-Substituted Prolines

Asymmetric alkylation of enolates derived from N-protected proline esters is a cornerstone for the synthesis of α-substituted prolines. The stereochemical outcome of these reactions is highly dependent on the N-protecting group, the ester moiety, the electrophile, and the reaction conditions.

For the synthesis of the target molecule, a key step would involve the alkylation of an N-Boc-proline enolate with a cinnamyl halide, such as cinnamyl bromide. Research by Kawahara et al. has shown that the alkylation of N-Boc-proline ester enolates with allylic halides generally proceeds with retention of configuration. nih.gov This is a crucial consideration for establishing the desired (S)-configuration at the alpha-carbon. The diastereoselectivity can be influenced by the choice of the ester group. For instance, using a bulky chiral auxiliary like a menthyl ester can enhance the diastereoselectivity of the alkylation. nih.gov

The general approach would involve the deprotonation of an N-Boc-L-proline ester with a strong base, such as lithium diisopropylamide (LDA), at low temperature to form the corresponding lithium enolate. Subsequent reaction with cinnamyl bromide would introduce the 3-phenyl-allyl group at the alpha-position. The stereoselectivity of this addition is governed by the approach of the electrophile to the enolate, which is influenced by the steric and electronic properties of the N-Boc group and the ester.

To illustrate the potential of this methodology, the following table summarizes typical conditions and outcomes for the alkylation of N-Boc-proline derivatives with various electrophiles, based on literature precedents.

N-Protected Proline DerivativeElectrophileBase/SolventTemperature (°C)Diastereomeric Ratio (d.r.)Reference
N-Boc-(S)-proline methyl esterAllyl bromideLDA/THF-78High (retention) nih.gov
N-Boc-(S)-proline methyl esterBenzyl bromideLDA/THF-78Moderate (inversion) nih.gov
N-Boc-(2S,4R)-4-fluoroproline methyl esterMethyl iodideLDA/THF-78>95:5 nih.gov

This table presents data from analogous reactions to illustrate the expected outcomes for the synthesis of the target compound.

Nucleophilic Addition Reactions to Proline-Derived Electrophiles for alpha-Substitution

An alternative to the alkylation of proline enolates is the nucleophilic addition of an organometallic reagent to a proline-derived electrophile. This approach inverts the polarity of the reactants. For the synthesis of Boc-(S)-alpha-(3-phenyl-allyl)-proline, this would involve the addition of a phenyl-allyl nucleophile to an electrophilic proline precursor.

A plausible electrophile would be an N-Boc-pyroglutamate derivative, which can be considered a cyclic iminium ion equivalent. The addition of a cinnamyl organometallic reagent, such as cinnamyl magnesium bromide (a Grignard reagent), to the carbonyl group of N-Boc-pyroglutamate methyl ester would be a key step. This would be followed by a reduction step to yield the desired alpha-substituted proline derivative. The stereocontrol in such additions is often directed by the existing stereocenter at C-5 of the pyroglutamate (B8496135) ring.

While direct literature on the addition of cinnamyl Grignard to N-Boc-pyroglutamate is scarce, the principle is well-established for other nucleophiles. The diastereoselectivity would be a critical aspect to control, potentially requiring the use of chiral ligands or auxiliaries to achieve the desired (S)-configuration.

Stereoselective Formation of the alpha-Quaternary Center in Proline Analogues

The synthesis of alpha-quaternary prolines represents a significant synthetic challenge. These structures are of high interest as they introduce a high degree of conformational constraint in peptides. The target molecule, this compound, possesses such a quaternary center.

One effective strategy for constructing quaternary centers is the sequential alkylation of a suitable proline precursor. For instance, starting from N-Boc-proline, one could first introduce a smaller alkyl group at the alpha-position, followed by the introduction of the larger 3-phenyl-allyl group. However, controlling the stereochemistry in both steps can be complex.

A more direct approach involves the alkylation of an alpha-substituted proline derivative. For example, if a suitable alpha-halo-proline derivative were available, a nucleophilic substitution with a phenyl-allyl organometallic reagent could be envisioned. The stereochemical outcome would depend on the mechanism of the substitution (SN1 vs. SN2) and the nature of the reactants.

Stereocontrolled Introduction of the Allyl and Phenyl-Allyl Moieties

The introduction of the allyl and, more specifically, the 3-phenyl-allyl group requires careful consideration of the reagents and reaction conditions to ensure high stereoselectivity.

Application of Organometallic Reagents (e.g., Grignard Reagents) in Allyl Group Introduction at the alpha-Position

As mentioned in section 2.1.2, Grignard reagents are powerful nucleophiles for the formation of carbon-carbon bonds. The use of cinnamylmagnesium bromide as a nucleophile to attack an electrophilic proline derivative is a viable, albeit challenging, route. The reactivity of Grignard reagents can sometimes lead to side reactions, and the control of stereoselectivity in the absence of a strong directing group can be difficult.

The success of such a reaction would likely depend on the careful choice of the proline-derived electrophile and the reaction conditions, including the solvent and temperature, to maximize the desired diastereoselectivity.

Reductive Alkylation Strategies Involving Proline Esters and Unsaturated Organometallics

Reductive alkylation offers another pathway to alpha-substituted prolines. This strategy typically involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent. To synthesize the target molecule via this route, one could envision a multi-step process starting from a suitable keto-acid precursor.

A hypothetical route could involve the reaction of a beta-keto ester with cinnamyl bromide to generate a gamma-keto ester containing the desired phenyl-allyl group. This intermediate could then undergo a reductive amination with a glutamate (B1630785) derivative, followed by cyclization to form the proline ring. This is a complex sequence that would require careful optimization of each step to control the stereochemistry.

A more direct reductive amination approach is challenging for this specific target due to the quaternary nature of the alpha-carbon. Standard reductive amination protocols are generally not suited for creating such sterically hindered centers in a single step.

Functionalization of Precursors for the Formation of the (3-phenyl-allyl) Side Chain

The introduction of the (3-phenyl-allyl) group at the α-carbon of the proline scaffold is a key synthetic challenge that requires precise control of reactivity and stereochemistry. Various methods have been developed to functionalize proline precursors to install alkyl and aryl groups at this position.

One major route involves the direct functionalization of proline derivatives. nih.gov This can be achieved through the generation of a proline enolate or an equivalent nucleophilic species, which then reacts with an appropriate electrophile, such as cinnamyl bromide or a related allyl halide. The regioselective alkylation of the α-position is often directed by the choice of the N-protecting group and reaction conditions. For instance, the use of a bulky N-protecting group can sterically hinder the nitrogen and favor the formation of the α-substituted product.

Palladium-catalyzed cross-coupling reactions represent another powerful tool. For example, methods have been developed for the C-H arylation at the 3-position of proline derivatives using a directing group, which demonstrates the capability to form new carbon-carbon bonds on the pyrrolidine (B122466) ring with high specificity. acs.org While this example targets the C-3 position, similar principles of directed C-H functionalization or cross-coupling reactions with a suitable α-leaving group could be adapted for α-alkylation.

A summary of potential precursor functionalization strategies is presented below.

Table 1: Methodologies for Side Chain Functionalization
MethodologyDescriptionKey ConsiderationsRelevant Findings
Direct AlkylationGeneration of a proline enolate followed by reaction with an electrophile (e.g., cinnamyl bromide).Requires strong base; potential for racemization at the α-center; regioselectivity between N- and C-alkylation.Alkylation of benzophenone (B1666685) imines of glycine (B1666218) esters under phase-transfer catalysis (PTC) is a well-established method for creating α-substituted amino acids. nih.gov
Palladium-Catalyzed CouplingCross-coupling of a proline derivative with a (3-phenyl-allyl) source, such as a cinnamyl carbonate or halide.Requires a pre-functionalized proline (e.g., α-bromo or α-triflate); catalyst and ligand choice are crucial for efficiency and stereocontrol.Palladium-mediated couplings have been successfully used to introduce various groups at the C3 position of proline starting from 3-hydroxyproline. nih.gov
Radical CyclizationIntramolecular cyclization of a linear precursor containing the (3-phenyl-allyl) moiety onto a radical generated at the proline α-position.Can form five- and six-membered rings; control of stereochemistry can be challenging.Reductive and non-reductive radical cyclization processes have been reported for the synthesis of 3-substituted prolines. nih.gov

Protecting Group Chemistry in the Synthesis of N-Boc-Proline Derivatives

The strategic use of protecting groups is fundamental to the successful synthesis of complex molecules like this compound. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for the amine function in amino acid and peptide synthesis.

Role of the N-Boc Protecting Group in Facile Manipulation during Synthesis

The N-Boc group plays a multifaceted role in the synthesis of proline derivatives. Its primary function is to mask the nucleophilicity and basicity of the secondary amine of the proline ring, thereby preventing unwanted side reactions such as self-condensation or N-alkylation during steps aimed at modifying other parts of the molecule. total-synthesis.comresearchgate.net

The Boc group is typically installed by reacting proline with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. orgsyn.orgrsc.orggoogle.com This reaction is generally high-yielding and clean. orgsyn.org The Boc group's steric bulk can also influence the stereochemical outcome of reactions at adjacent centers.

A key advantage of the Boc group is its stability under a wide range of reaction conditions, including those involving non-acidic nucleophiles, bases, and catalytic hydrogenation. total-synthesis.comorganic-chemistry.org However, it is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA), which generates the volatile byproducts isobutylene (B52900) and carbon dioxide, simplifying purification. researchgate.netorgsyn.org This specific lability is central to its utility in multi-step synthetic sequences.

Orthogonal Protection Strategies for Multi-Functionalized Proline Building Blocks

In the synthesis of complex peptides or molecules with multiple functional groups, an orthogonal protection strategy is essential. bham.ac.uk This strategy involves using a set of protecting groups where each type can be removed by a specific set of reagents without affecting the others. bham.ac.ukresearchgate.net

The Boc group is a cornerstone of such strategies. It is acid-labile, which makes it orthogonal to groups that are removed under different conditions, most notably the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. total-synthesis.comresearchgate.net

For instance, in a solid-phase peptide synthesis (SPPS), an amino acid like lysine (B10760008) might have its side-chain amine protected with a Boc group, while the alpha-amine is protected with an Fmoc group. The Fmoc group can be selectively removed with a base (like piperidine) to allow for peptide chain elongation, while the Boc group remains intact. nih.gov The Boc group would then be removed during the final cleavage from the resin using a strong acid like TFA. researchgate.net This orthogonality allows for the selective deprotection and modification of different functional groups within the same molecule, a critical capability for creating complex, multi-functionalized proline building blocks. nih.govacs.org

Table 2: Common Orthogonal Protecting Groups for Amines
Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
tert-ButyloxycarbonylBocAcid (e.g., TFA) total-synthesis.comresearchgate.netFmoc, Cbz, Alloc
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) total-synthesis.comBoc, Cbz, Trityl
BenzyloxycarbonylCbz or ZCatalytic Hydrogenolysis (H₂, Pd/C) total-synthesis.comBoc, Fmoc
AllyloxycarbonylAllocPd(0) catalysis total-synthesis.comBoc, Fmoc, Cbz

Chemoenzymatic and Biocatalytic Approaches to Chiral alpha-Substituted Prolines

Chemoenzymatic and biocatalytic methods are increasingly recognized for their potential to synthesize chiral molecules with high enantioselectivity under mild conditions. nih.gov These approaches offer sustainable alternatives to traditional chemical methods for producing optically active amino acids. rsc.orgnih.gov

The synthesis of chiral α-substituted prolines can be approached using enzymes like amine transaminases, dehydrogenases, or lipases. nih.gov

Transaminases (TAs): These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone acceptor. nih.gov A prochiral α-keto acid precursor to (S)-alpha-(3-phenyl-allyl)-proline could theoretically be converted into the desired chiral amino acid with high enantiomeric excess using an engineered (S)-selective transaminase.

Dehydrogenases: Amine dehydrogenases can catalyze the reductive amination of a ketone to form a chiral amine. nih.gov This approach could be applied to a suitable keto-proline derivative to install the amine with the correct stereochemistry.

Lipases: While often used for the resolution of racemic alcohols or esters, lipases can also be employed in the kinetic resolution of racemic amino acid derivatives. nih.gov For example, a racemic mixture of N-acetylated α-(3-phenyl-allyl)-proline could be subjected to a lipase (B570770) that selectively hydrolyzes one enantiomer, allowing for the separation of the two.

A significant advantage of biocatalysis is the ability to perform reactions on complex substrates without the need for extensive protecting group strategies, as enzymes often exhibit high chemo-, regio-, and stereoselectivity. nih.gov For example, a one-pot cascade reaction using an ene reductase (ERED) and an imine reductase (IRED) has been developed for the synthesis of chiral amines, demonstrating the power of combining multiple enzymatic steps. rsc.org Such bienzymatic or multi-enzyme cascades represent a frontier in the efficient synthesis of complex chiral building blocks like substituted prolines.

Stereochemical Control and Asymmetric Synthesis of Boc S Alpha 3 Phenyl Allyl Proline Analogues

Principles of Diastereoselectivity and Enantioselectivity in alpha-Substituted Proline Synthesis

The synthesis of α-substituted prolines presents a significant stereochemical challenge: the creation of a quaternary stereocenter at the α-position. The success of such syntheses hinges on the principles of diastereoselectivity and enantioselectivity. nih.gov Enantioselectivity refers to the preferential formation of one of two enantiomers, which are non-superimposable mirror images. Diastereoselectivity, on the other hand, involves the selective formation of one diastereomer over another. Diastereomers are stereoisomers that are not mirror images of each other and arise when a molecule has two or more stereocenters.

In the context of α-substituted proline synthesis, controlling both aspects is crucial for obtaining a single, desired stereoisomer. nih.gov The inherent chirality of the proline ring can influence the stereochemical outcome of reactions at the α-position, a phenomenon known as substrate-controlled diastereoselectivity. However, to achieve high levels of both diastereoselectivity and enantioselectivity, external sources of chirality are often required. These can take the form of chiral auxiliaries, chiral catalysts (organocatalysts or metal complexes), or chiral reagents. The choice of strategy depends on factors such as the nature of the desired α-substituent and the specific reaction conditions. nih.gov

Chiral Auxiliary-Mediated Approaches for Stereocenter Induction

One of the most established and reliable methods for inducing stereoselectivity is the use of chiral auxiliaries. numberanalytics.comwikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed, yielding the enantiomerically enriched product.

In the synthesis of α-substituted prolines, chiral auxiliaries derived from amino acids, camphor, or other natural products are commonly employed. numberanalytics.com For instance, Evans' oxazolidinone auxiliaries have proven to be highly effective in controlling the stereochemistry of alkylation reactions. wikipedia.org The auxiliary is first attached to the proline nitrogen. The resulting chiral imide enolate then undergoes diastereoselective alkylation, with the bulky auxiliary effectively shielding one face of the enolate from attack by the electrophile. Subsequent removal of the auxiliary provides the desired α-substituted proline with high enantiopurity.

Another powerful approach involves the use of N-tert-butanesulfinyl imines. nih.govacs.org The chiral sulfinamide group acts as a potent stereodirecting group in the addition of nucleophiles to the imine carbon. The stereochemical outcome can often be switched by simply changing the configuration of the chiral auxiliary. nih.gov This method allows for the stereodivergent synthesis of both enantiomers of the target α-substituted proline from a common precursor.

Asymmetric Organocatalytic Strategies for Constructing alpha-Substituted Prolines

In recent years, asymmetric organocatalysis has emerged as a powerful and environmentally friendly alternative to metal-based catalysis for the synthesis of chiral molecules. libretexts.orgscirp.org Organocatalysts are small, chiral organic molecules that can catalyze chemical reactions with high enantioselectivity. libretexts.org

Proline-Derived Catalysts in Related Asymmetric Reactions

Proline itself is a highly effective organocatalyst for a wide range of asymmetric transformations, often referred to as the "simplest enzyme". libretexts.org It can activate carbonyl compounds through the formation of enamine or iminium ion intermediates. libretexts.orgwikipedia.org While proline itself can catalyze reactions with good to excellent enantioselectivity, the development of proline-derived catalysts has further expanded the scope and efficiency of organocatalytic methods. organic-chemistry.orgtcichemicals.com These modified catalysts often incorporate bulky substituents or additional functional groups to enhance stereocontrol and reactivity. organic-chemistry.org For example, diarylprolinol silyl (B83357) ethers, developed by Jørgensen and Hayashi, are highly effective catalysts for a variety of asymmetric reactions, including Michael additions and aldol (B89426) reactions. tcichemicals.comnih.gov

Enantioselective Michael Additions and Mannich Reactions in the Context of Proline Analogues

The construction of the α-(3-phenyl-allyl) side chain in Boc-(S)-alpha-(3-phenyl-allyl)-proline analogues can be envisioned through enantioselective conjugate addition reactions, such as the Michael addition. In this context, an enolate equivalent of a protected proline derivative would add to a cinnamaldehyde (B126680) derivative or a similar Michael acceptor. Organocatalysts, particularly proline and its derivatives, are well-suited to catalyze such reactions. niscpr.res.inmdpi.com The catalyst forms a chiral enamine with the proline derivative, which then adds to the Michael acceptor in a highly stereocontrolled manner. wikipedia.org The stereochemical outcome is dictated by the catalyst, allowing for the synthesis of the desired (S)-enantiomer.

Similarly, the Mannich reaction, which involves the addition of an enolate to an imine, can be a powerful tool for constructing α-amino acid derivatives. organic-chemistry.orgacs.org An asymmetric, three-component Mannich reaction using a proline-derived catalyst could, in principle, assemble the core structure of the target molecule with high stereocontrol. acs.org

Metal-Catalyzed Asymmetric Transformations for Side Chain Elaboration

Transition metal catalysis offers a versatile and powerful platform for the stereoselective formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of α-substituted prolines, metal-catalyzed reactions are particularly useful for the elaboration of the side chain.

One prominent strategy is the use of palladium-catalyzed asymmetric allylic alkylation (AAA). This reaction involves the coupling of a nucleophile with an allylic electrophile in the presence of a chiral palladium catalyst. To synthesize analogues of this compound, the enolate of a protected proline derivative could be used as the nucleophile, reacting with a cinnamyl-type electrophile. The enantioselectivity of the reaction is controlled by the chiral ligand coordinated to the palladium center. A variety of chiral phosphine (B1218219) and phosphoramidite (B1245037) ligands have been developed for this purpose, enabling high levels of stereocontrol.

Furthermore, copper- and iridium-catalyzed asymmetric allylic substitution reactions provide complementary approaches for the stereodivergent synthesis of complex chiral amines and amino acid derivatives. nih.gov These methods allow for the selective formation of either diastereomer of the product by carefully choosing the metal catalyst and ligand. nih.gov For instance, a sequential approach involving a Cu-catalyzed asymmetric allylic alkylation followed by an Ir-catalyzed asymmetric allylic amination could be a powerful strategy for constructing complex α-substituted proline analogues. nih.gov

Mechanistic Insights into Diastereoselective Control in Proline-Derived Systems

Understanding the mechanistic underpinnings of stereoselectivity is crucial for the rational design of new and improved synthetic methods. In proline-derived systems, the stereochemical outcome of a reaction is often governed by the formation of a rigid, well-defined transition state.

In organocatalytic reactions involving proline, the generally accepted mechanism involves the formation of a chiral enamine intermediate. wikipedia.orgclockss.org The stereoselectivity arises from the facial discrimination of the electrophile by the enamine. The conformation of the enamine and the approach of the electrophile are influenced by steric and electronic factors, as well as hydrogen bonding interactions with the carboxylic acid group of proline. wikipedia.orgclockss.org Computational studies, such as those using density functional theory (DFT), have been instrumental in elucidating the structures of these transition states and explaining the observed stereochemical outcomes. nih.gov

In metal-catalyzed reactions, the geometry of the metal-ligand complex plays a decisive role in determining the stereoselectivity. For example, in palladium-catalyzed asymmetric allylic alkylation, the chiral ligand creates a chiral pocket around the metal center, which dictates the enantiofacial selectivity of the nucleophilic attack on the π-allyl palladium intermediate. The nature of the ligand, the solvent, and the counterion can all influence the structure of this intermediate and, consequently, the stereochemical outcome of the reaction.

Interactive Data Table: Stereoselective Synthesis of α-Substituted Prolines

This interactive table summarizes key findings from various studies on the stereoselective synthesis of α-substituted prolines, highlighting the different methodologies, catalysts, and the achieved levels of stereoselectivity.

Methodology Catalyst/Auxiliary Substrates Diastereomeric Ratio (dr) Enantiomeric Excess (ee) Reference
Diastereoselective AlkylationN-Boc- and N-benzoyl-(2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl esterAlkylating reagentsDependent on alkylating reagent and N-protecting groupNot reported nih.gov
Asymmetric OrganocatalysisDiarylprolinol silyl ethersOxazolones and α,β-unsaturated aldehydesModerate to very highVery high nih.gov
Asymmetric OrganocatalysisL-proline-derived bifunctional secondary aminesCyclic ketones/aldehydes and nitroolefinsUp to 99:1Up to 99% acs.org
Chiral Auxiliary-Mediated SynthesisN-tert-butanesulfinyl imines4-bromobutanal derivatives and organometallic reagentsHighHigh nih.govacs.org
Cu(I)-catalyzed Cascade ReactionCuICF3-substituted allenynes and tosylazideHighNot applicable (diastereoselective) mdpi.com
Asymmetric Allylic AlkylationIr/phosphoramidite complexBCP-Grignard and allylic carbonateNot reportedHigh acs.org

Applications of Boc S Alpha 3 Phenyl Allyl Proline in Advanced Organic Synthesis and Medicinal Chemistry Research

As a Versatile Chiral Building Block for Complex Molecule Construction

The inherent chirality and functional group arrangement of Boc-(S)-alpha-(3-phenyl-allyl)-proline make it an exemplary chiral building block in asymmetric synthesis. The proline ring provides conformational rigidity, while the 3-phenyl-allyl group offers a site for further chemical modification.

This compound serves as a valuable starting material for the synthesis of a variety of unnatural amino acids (UAAs). youtube.com These UAAs, which are not found in the 20 common proteinogenic amino acids, are crucial components in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced properties such as increased stability and bioavailability. chemimpex.com The incorporation of the 3-phenyl-allyl group can introduce specific steric and electronic properties into the target molecule, influencing its biological activity. chemimpex.com

The synthesis of these novel amino acids often involves the chemical modification of the allyl group. For instance, reactions such as oxidation, reduction, or cross-coupling can be performed on the double bond to introduce new functional groups, leading to a diverse range of proline-based unnatural amino acids. These modified amino acids can then be used to construct peptidomimetics with tailored conformational constraints, which is a key strategy in drug design to lock a peptide into its bioactive conformation. nih.gov

ApplicationSynthetic UtilityKey Feature of this compound
Unnatural Amino AcidsServes as a chiral scaffold for the introduction of diverse side chains via modification of the allyl group.Pre-defined stereochemistry at the alpha-carbon and the proline ring.
PeptidomimeticsEnables the creation of peptide mimics with constrained conformations and potentially enhanced biological activity and stability.The rigid proline backbone and the versatile 3-phenyl-allyl side chain.

The construction of all-carbon quaternary stereocenters, a carbon atom bonded to four other carbon atoms, is a significant challenge in organic synthesis. rsc.org These motifs are prevalent in many biologically active natural products and pharmaceuticals. nih.gov this compound can be utilized in methodologies aimed at generating such complex chiral centers.

One common strategy is the transition-metal-catalyzed allylic alkylation. nih.gov In this approach, the allyl group of the proline derivative can act as an electrophile. By reacting it with a suitable nucleophile in the presence of a transition metal catalyst and a chiral ligand, a new carbon-carbon bond can be formed at the carbon atom adjacent to the double bond, potentially creating a quaternary stereocenter with high enantioselectivity. nih.govnih.gov The stereochemistry of the starting proline derivative plays a crucial role in directing the stereochemical outcome of the reaction.

Synthetic ChallengeRole of this compoundKey Methodologies
Construction of Chiral Quaternary Carbon CentersProvides a chiral template and a reactive allyl group for asymmetric bond formation.Transition-metal-catalyzed asymmetric allylic alkylation. nih.gov

Contributions to Peptide and Protein Engineering

The unique properties of this compound extend to its use in peptide and protein engineering, where it can be incorporated into peptide chains to modulate their structure and function.

This compound, with its N-terminus protected by the Boc group, is well-suited for use in peptide synthesis. nih.gov The Boc group is a standard protecting group in solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise assembly of a peptide chain on a solid support. google.comhongtide.com In Boc-based SPPS, the Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), to expose the free amine for coupling with the next amino acid in the sequence. peptide.com

This compound can be incorporated into peptide sequences using both solution-phase and solid-phase methods. youtube.com The choice of method depends on the length and complexity of the target peptide. The presence of the bulky 3-phenyl-allyl group can sometimes influence the efficiency of the coupling reactions, requiring optimization of the coupling reagents and reaction conditions.

Synthesis MethodRole of this compoundKey Considerations
Solid-Phase Peptide Synthesis (SPPS)Functions as a building block for incorporation into a growing peptide chain. google.comThe Boc protecting group is compatible with standard Boc-SPPS protocols. hongtide.com
Solution-Phase Peptide SynthesisCan be used in fragment condensation or stepwise synthesis in solution.Solubility and reactivity of the compound in various solvents.

The incorporation of this compound into a peptide chain introduces significant conformational constraints. nih.gov The rigid pyrrolidine (B122466) ring of the proline residue restricts the backbone dihedral angles, and the bulky 3-phenyl-allyl side chain can further limit the conformational freedom of the peptide. nih.gov This property is highly valuable for designing peptides with well-defined three-dimensional structures, which is essential for studying structure-activity relationships.

Furthermore, the allyl group can be utilized for the synthesis of cyclic peptides. researchgate.net Cyclization is a common strategy to improve the stability and bioactivity of peptides. The double bond of the allyl group can participate in ring-closing metathesis reactions or other cyclization strategies to form a covalent bridge with another part of the peptide chain, leading to the formation of a cyclic peptide with a constrained conformation. nih.gov

Proline and its derivatives are known to have a profound impact on the secondary structure of peptides. sigmaaldrich.com Proline is often found in beta-turns, which are sharp turns in the polypeptide chain that are crucial for the folding of globular proteins. youtube.com The inclusion of this compound can promote the formation of specific types of beta-turns due to the steric constraints imposed by its structure. iris-biotech.delibretexts.org The specific conformation of the proline ring and the nature of the substituent at the alpha-position can influence the type of beta-turn that is favored.

Secondary StructureInfluence of this compound
Beta-TurnsCan induce the formation of specific beta-turn structures due to its rigid conformation. youtube.com
Polyproline HelicesContributes to the overall conformational preference of the peptide, potentially influencing the formation of polyproline-like structures. nih.gov
Alpha-Helices and Beta-SheetsCan act as a "helix breaker" or "sheet disrupter" but can also stabilize helical structures in certain environments. nih.gov

Precursor in the Development of Novel Bioactive Molecule Scaffolds

The incorporation of non-natural amino acids into peptide chains is a powerful strategy for creating novel bioactive molecules with enhanced properties. Proline analogues are particularly sought after because their rigid structure imparts conformational constraints on the peptide backbone, which can be critical for biological activity. nih.gov this compound serves as a key building block in this context, providing a structurally unique scaffold for medicinal chemists.

The presence of the bulky and rigid phenyl-allyl group can influence the folding of peptide chains, leading to more stable and defined three-dimensional structures. This is crucial for optimizing interactions with biological targets such as enzymes or receptors. Modified proline derivatives are frequently used as versatile starting materials in medicinal chemistry. nih.gov For instance, N-Boc-protected proline analogues have been instrumental in the synthesis of potent antiviral agents. nih.gov The synthesis of Ledipasvir, a non-structural protein 5A (NS5A) inhibitor used to treat Hepatitis C, relies on a key N-Boc-protected spirocyclic proline analogue, highlighting the importance of such scaffolds in developing effective therapeutics. nih.gov

The utility of such compounds stems from their ability to act as peptide mimetics, mimicking the structure of natural peptide ligands to modulate biological pathways. chemimpex.com The distinct structural features of these modified amino acids allow them to serve as foundational elements for complex molecules, thereby advancing drug discovery efforts. chemimpex.com

Table 1: Application of Proline Analogs in Bioactive Scaffolds

Proline Derivative Type Application Area Example Compound/Target Key Structural Contribution
N-Boc-spirocyclic proline Antiviral Drug Synthesis Ledipasvir (HCV NS5A Inhibitor) Induces specific conformational lock for high-affinity binding. nih.gov
N-Boc-4-methyleneproline Medicinal Chemistry Precursor HCV Protease Inhibitors Provides a versatile handle for further chemical modification. nih.gov

Utility in Bioconjugation Techniques for Molecular Probe Development

Bioconjugation is the process of chemically linking two or more molecules, at least one of which is a biomolecule, to form a new construct with combined functionalities. This technique is fundamental to the development of molecular probes for diagnostics, imaging, and studying biological processes. Amino acid derivatives are frequently used in bioconjugation processes. chemimpex.com

This compound is a suitable candidate for such applications due to its dual chemical nature. The carboxylic acid group, once deprotected, provides a classic handle for amide bond formation, allowing it to be coupled to proteins, antibodies, or fluorescent dyes. The terminal phenyl ring on the allyl group can also be a site for further chemical modification, potentially through reactions like cross-coupling, to attach other molecular tags or probes. The Boc protecting group ensures that the proline's nitrogen atom does not interfere with coupling reactions until its removal is desired, offering precise control over the synthetic sequence. chemimpex.com

The defined stereochemistry and conformationally restricted nature of the proline ring can also be advantageous in probe design. By positioning a reporter group (e.g., a fluorophore or biotin) in a specific spatial orientation relative to a targeting biomolecule, it is possible to create highly sensitive probes for studying molecular interactions.

Exploration in Chiral Catalysis and Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a chiral compound in an enantiomerically pure or enriched form, is of paramount importance in the pharmaceutical industry. Proline and its derivatives have emerged as highly effective organocatalysts for a wide range of asymmetric transformations. Their advantages include being non-toxic, economical, and capable of operating through multiple catalytic modes.

Proline itself can catalyze reactions like aldol (B89426) and Mannich reactions with moderate stereoselectivity. However, modifying the proline structure by adding steric and electronic-influencing groups can significantly enhance catalytic efficiency and stereocontrol. this compound fits this description perfectly. The (S)-chirality of the core ring structure allows it to act as a chiral catalyst or a chiral ligand for a metal catalyst, influencing the stereochemical outcome of a reaction.

The phenyl-allyl group can provide beneficial steric hindrance, guiding the approach of reactants to the catalytic site and thereby increasing the enantioselectivity of the transformation. Such modified proline catalysts are explored in various asymmetric reactions, including Michael additions and allylic alkylations. nih.gov The sequential use of metal-catalyzed asymmetric allylic alkylation and amination is a known strategy for the stereodivergent synthesis of complex chiral unnatural amino acids. nih.gov Furthermore, the combination of a chiral ligand with a metal, such as palladium, and a chiral Brønsted acid co-catalyst has been shown to be highly effective in reactions like the direct alpha-allylation of aldehydes, achieving high enantioselectivity. nih.gov The structural features of this compound make it a promising candidate for investigation as a ligand in these advanced catalytic systems.

Table 2: Proline Derivatives in Asymmetric Catalysis

Reaction Type Role of Proline Derivative Potential Advantage of Phenyl-allyl Group
Aldol Reaction Organocatalyst Steric bulk to enhance facial selectivity.
Mannich Reaction Organocatalyst Increased steric hindrance to control approach of electrophile/nucleophile.
Michael Addition Organocatalyst Fine-tuning of catalyst structure for improved enantioselectivity.

Future Directions and Emerging Research Avenues for Boc S Alpha 3 Phenyl Allyl Proline

Development of More Efficient and Sustainable Synthetic Routes

The accessibility of Boc-(S)-alpha-(3-phenyl-allyl)-proline and its analogues is paramount for their broader application. Future research is increasingly focused on moving beyond traditional multi-step solution-phase syntheses towards more efficient and environmentally benign methodologies.

Key areas of development include:

Green Chemistry Approaches: The principles of green chemistry are central to modern synthetic efforts. For proline derivatives, this involves utilizing less hazardous solvents, reducing the number of synthetic steps (e.g., protection/deprotection), and improving atom economy. benthamdirect.comnih.gov Future syntheses of the title compound could leverage microbial production systems for the L-proline starting material, which represents a significant advance in sustainable manufacturing. nih.gov

Catalytic Stereoselective Synthesis: Advances in asymmetric catalysis offer powerful tools for the efficient construction of chiral centers. Strategies like phase-transfer catalysis (PTC) have been successfully employed for the enantioselective preparation of substituted proline scaffolds. wikipedia.org The development of a direct catalytic asymmetric allylation of a proline precursor would represent a major step forward in efficiency.

Stereochemical Editing and Flow Chemistry: A recent breakthrough in the synthesis of a related fluorinated proline analogue involved a "stereochemical editing" strategy, where an initial mixture of diastereomers was epimerized to the desired trans isomer under optimized conditions. acs.org This approach, combined with high-throughput experimentation (HTE) to rapidly screen conditions, significantly reduced costs and process mass intensity (PMI). acs.org Implementing such strategies, potentially within continuous flow reactors, could dramatically improve the scalability and sustainability of this compound production.

Polymer-Supported Synthesis: Immobilizing proline derivatives on polymer supports facilitates easier purification and catalyst recycling, aligning with the goals of sustainable chemistry. benthamdirect.comdntb.gov.ua This approach could be adapted for the synthesis of the target compound, particularly if it or its precursors are used in catalytic processes.

Table 1: Comparison of Synthetic Strategies for Proline Derivatives

Synthetic Strategy Key Advantages Relevance to this compound
Microbial Biosynthesis Uses renewable feedstocks, environmentally friendly, produces enantiopure L-proline. nih.gov Provides a "green" starting material for subsequent chemical modification. nih.gov
Asymmetric Organocatalysis Metal-free, high enantioselectivity, mild reaction conditions. wikipedia.orgresearchgate.net Potential for direct enantioselective introduction of the allyl group.
Stereochemical Editing Maximizes yield from diastereomeric mixtures, improves process efficiency. acs.org Can be applied to control the stereochemistry of the final product in a scalable manner. acs.org

| Polymer-Supported Methods | Simplified purification, catalyst/reagent reusability, suitable for automation. benthamdirect.comdntb.gov.ua | Enables more sustainable synthetic and purification processes. |

Exploration of Expanded Applications in Catalysis beyond Traditional Organic Reactions

L-proline and its derivatives are renowned as powerful organocatalysts, capable of activating substrates through enamine or iminium ion intermediates to facilitate a wide range of asymmetric transformations, including aldol (B89426), Mannich, and Michael reactions. wikipedia.orgnih.gov The unique structure of this compound suggests it could serve as a novel catalyst with distinct properties.

Future research could explore:

Modulation of Catalytic Activity: The phenyl-allyl group at the alpha-position is a significant structural modification compared to standard proline catalysts. This group could exert steric and electronic effects within the transition state of a catalytic cycle, potentially altering the reactivity, substrate scope, and stereoselectivity of known proline-catalyzed reactions. researchgate.net For instance, it could be investigated as a catalyst for asymmetric allylations of aldehydes. researchgate.net

Bifunctional Catalysis: The core structure contains the secondary amine of the proline ring and a carboxylate group (after deprotection of the Boc group), which are the key functional groups for proline's bifunctional catalytic activity. nih.gov The phenyl-allyl group could be further functionalized to introduce additional catalytic sites, such as a hydrogen-bond donor, leading to multifunctional catalysts for more complex cascade reactions.

Polyproline Scaffolds: Oligoproline peptides are known to adopt stable polyproline II (PPII) helical structures. nih.govacs.org Incorporating this compound into a peptide sequence could create a rigid, well-defined scaffold. nih.govacs.org This scaffold could be used to position other catalytic residues, mimicking the active sites of natural enzymes to create artificial hydrolases or other specialized biocatalysts. nih.gov The phenyl-allyl group could serve as a structural anchor or a site for further modification.

Table 2: Potential Catalytic Applications for Proline Analogues

Reaction Type Catalytic Role of Proline Potential Influence of Phenyl-Allyl Group
Aldol Reaction Forms an enamine intermediate with a ketone/aldehyde donor. libretexts.orgsemanticscholar.org Steric bulk may influence facial selectivity and diastereoselectivity. wikipedia.org
Mannich Reaction Forms an iminium ion with an imine, promoting nucleophilic attack. researchgate.net May enhance or modify the stereochemical outcome through transition state interactions.
Michael Addition Activates donor molecules (ketones/aldehydes) for conjugate addition. researchgate.net The allyl moiety could participate in tandem or cascade reactions.

| Asymmetric Allylation | Promotes the enantioselective addition of an allyl group to an electrophile. researchgate.net | The inherent allyl group could be a source of intramolecular reactivity or unique steric control. |

Advanced Peptide Engineering with Designed this compound Analogues for Specific Structural and Functional Outcomes

Proline's unique cyclic structure imposes significant conformational constraints on the peptide backbone, making it a critical residue for inducing turns and stabilizing specific secondary structures. nih.gov The introduction of substituted prolines like this compound offers a powerful strategy for advanced peptide engineering.

Future directions include:

"Proline Editing" for Functional Diversity: A powerful technique known as "proline editing" uses a readily available hydroxyproline (B1673980) residue within a solid-phase synthesized peptide as a handle for subsequent chemical modifications. nih.gov A similar strategy could be envisioned where the allyl group of this compound serves as a versatile chemical handle. On-resin modifications such as cross-metathesis, thiol-ene reactions, or hydroformylation could be used to introduce a vast array of functional groups, creating diverse peptide libraries from a single precursor sequence.

Designing Peptidomimetics with Enhanced Properties: Non-natural amino acids are frequently incorporated into peptides to improve their therapeutic properties, such as resistance to proteolytic degradation, increased stability, and enhanced binding affinity. The bulky and hydrophobic nature of the Boc and phenyl-allyl groups can be used to design peptidomimetics that shield susceptible peptide bonds or make specific, favorable contacts within a target's binding pocket.

Controlling Peptide Conformation: The stereochemistry and steric bulk of the alpha-substituent on the proline ring directly influence the cis/trans isomerization of the preceding peptide bond and the local backbone torsion angles. nih.gov By designing analogues with different allyl-derived functionalities, researchers can fine-tune the conformational preferences of a peptide, locking it into a bioactive conformation required for receptor binding or enzymatic activity.

Integration of High-Throughput Screening and Computational Design in the Discovery of New Applications

The discovery of novel functions and applications for specialized molecules like this compound can be dramatically accelerated by combining high-throughput screening (HTS) with computational modeling.

High-Throughput Screening (HTS) of Compound Libraries: This compound can be incorporated as a unique building block into large combinatorial chemical libraries. researchgate.net These libraries, often synthesized on beads or in microtiter plates, can then be rapidly screened against thousands of biological targets (e.g., proteins, enzymes) to identify "hits" with desired activities. researchgate.net HTS is not only for bioactivity screening but also for reaction optimization, as demonstrated in the development of sustainable synthetic routes for other proline derivatives. acs.org

Computational Catalyst Design: Before undertaking laborious synthesis, computational methods can predict the potential of a molecule as a catalyst. rsc.orgpnnl.gov Density functional theory (DFT) calculations can be used to model transition states for proposed catalytic cycles involving this compound, providing insights into reaction barriers and predicting stereochemical outcomes. pnnl.gov This in silico approach allows for the rational design of more effective catalysts by modifying the proline scaffold to achieve optimal performance.

Table 3: Role of Advanced Technologies in Future Research

Technology Application Area Specific Goal
High-Throughput Screening (HTS) Drug Discovery Identify novel bioactive peptides or small molecules containing the proline analogue from large libraries.
High-Throughput Experimentation (HTE) Synthesis Optimization Rapidly screen solvents, catalysts, and conditions to develop efficient and sustainable synthetic routes. acs.org
Computational Chemistry Catalyst Design Model reaction mechanisms and transition states to predict catalytic activity and guide the design of new organocatalysts. rsc.orgpnnl.gov

| Molecular Modeling | Peptide Engineering | Predict the conformational impact of incorporating the analogue into a peptide sequence to design peptides with specific structures and functions. acs.org |

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing Boc-(S)-alpha-(3-phenyl-allyl)-proline, and how can purity be validated?

  • Synthesis Steps :

  • Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu strategies. Incorporate the 3-phenyl-allyl group via palladium-catalyzed coupling reactions.
  • Protect the proline residue with Boc (tert-butoxycarbonyl) to prevent undesired side reactions during elongation .
    • Purity Validation :
  • Employ reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to assess purity (>95% threshold).
  • Confirm structural integrity via 1H^1H-NMR (e.g., characteristic peaks for Boc at δ 1.4 ppm and allyl protons at δ 5.2–5.8 ppm) and high-resolution mass spectrometry (HRMS) .

Q. Which analytical techniques are most effective for characterizing this compound, and what are common pitfalls?

  • Techniques :

  • Circular Dichroism (CD) : Detects conformational changes in chiral environments.
  • FT-IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretching of Boc at ~1680 cm1^{-1}).
  • LC-MS/MS : Quantifies trace impurities and degradation products.
    • Pitfalls :
  • Solvent interference in NMR (e.g., residual DMSO-d6 peaks).
  • Baseline drift in HPLC due to improper column equilibration .

Q. How is this compound typically incorporated into peptide chains, and what are its steric effects?

  • Incorporation : Use automated SPPS with HBTU/HOBt activation. The bulky 3-phenyl-allyl group may require extended coupling times (2–4 hours) .
  • Steric Effects :

  • Monitor via 13C^{13}C-NMR for restricted rotation around the proline ring.
  • Compare melting temperatures (TmT_m) of peptides with/without the modification using differential scanning calorimetry (DSC) .

Advanced Questions

Q. How can researchers design experiments to investigate the conformational impact of this compound in peptide chains?

  • Experimental Design :

  • Synthesize model peptides (e.g., polyproline helices) with and without the modification.
  • Use X-ray crystallography or cryo-EM to resolve 3D structures.
  • Compare thermodynamic stability via isothermal titration calorimetry (ITC) .
    • Data Interpretation :
  • Analyze Ramachandran plots for deviations in proline’s φ/ψ angles.
  • Corrogate findings with molecular dynamics simulations (e.g., AMBER force fields) .

Q. What strategies resolve contradictions in data regarding the compound’s stability under varying pH or temperature conditions?

  • Contradiction Analysis :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC monitoring.
  • Use Arrhenius modeling to predict degradation kinetics.
    • Resolution :
  • Compare degradation pathways via LC-MS/MS fragmentation patterns.
  • Validate findings across multiple labs to rule out instrumentation bias .

Q. How does this compound influence enzymatic recognition in protease-substrate interactions?

  • Methodology :

  • Perform kinetic assays (e.g., fluorogenic substrates) with trypsin or chymotrypsin.
  • Measure KmK_m and kcatk_{cat} values to assess binding affinity and catalytic efficiency.
    • Advanced Analysis :
  • Use surface plasmon resonance (SPR) to quantify real-time binding kinetics.
  • Mutagenesis studies on protease active sites to identify steric clashes .

Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in cellular assays?

  • Approaches :

  • Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression.
  • Apply ANOVA with post-hoc Tukey tests for multi-group comparisons.
    • Power Analysis :
  • Use G*Power to determine minimum sample size (α=0.05, β=0.2).
  • Include replicates to account for biological variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.